molecular formula C13H27N B14546176 2,6-Diethyl-1,2,3,6-tetramethylpiperidine CAS No. 61746-14-3

2,6-Diethyl-1,2,3,6-tetramethylpiperidine

Cat. No.: B14546176
CAS No.: 61746-14-3
M. Wt: 197.36 g/mol
InChI Key: HBAFEGSROZTNSU-UHFFFAOYSA-N
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Description

2,6-Diethyl-1,2,3,6-tetramethylpiperidine is an organic compound belonging to the class of piperidines. It is characterized by the presence of two ethyl groups and four methyl groups attached to the piperidine ring. This compound is known for its steric hindrance due to the bulky substituents, which influences its chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diethyl-1,2,3,6-tetramethylpiperidine can be achieved through several methods. One common approach involves the conjugate addition of ammonia to a suitable precursor, followed by reduction reactions. For instance, the intermediate triacetone amine can be reduced using the Wolff-Kishner reaction .

Industrial Production Methods

In industrial settings, the continuous preparation of such compounds often involves the reaction of triacetonamine with hydrazine, followed by cleavage of the resulting hydrazone at elevated temperatures. This process is typically carried out in a distillation column with a high-boiling solvent and an alkali at the base .

Chemical Reactions Analysis

Types of Reactions

2,6-Diethyl-1,2,3,6-tetramethylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroxides, which are useful in various applications.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, particularly at the nitrogen atom, due to its steric hindrance.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylamines, sulfenamides, and various substituted amines .

Scientific Research Applications

2,6-Diethyl-1,2,3,6-tetramethylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Diethyl-1,2,3,6-tetramethylpiperidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The steric hindrance provided by the bulky substituents influences its binding affinity and reactivity. This compound can act as a ligand, forming complexes with metal ions and participating in various catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diethyl-1,2,3,6-tetramethylpiperidine is unique due to its specific steric hindrance, which imparts distinct chemical stability and reactivity. This makes it valuable in applications where controlled reactivity is desired, such as in the synthesis of hindered amine light stabilizers and other specialized chemical processes .

Properties

CAS No.

61746-14-3

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

2,6-diethyl-1,2,3,6-tetramethylpiperidine

InChI

InChI=1S/C13H27N/c1-7-12(4)10-9-11(3)13(5,8-2)14(12)6/h11H,7-10H2,1-6H3

InChI Key

HBAFEGSROZTNSU-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(C(N1C)(C)CC)C)C

Origin of Product

United States

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